methyl 3-(N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
CAS No.: 2034346-95-5
Cat. No.: VC4362022
Molecular Formula: C16H14N6O5S2
Molecular Weight: 434.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034346-95-5 |
|---|---|
| Molecular Formula | C16H14N6O5S2 |
| Molecular Weight | 434.45 |
| IUPAC Name | methyl 3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylsulfamoyl]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C16H14N6O5S2/c1-9-18-15(27-21-9)10-4-3-6-22-12(19-20-14(10)22)8-17-29(24,25)11-5-7-28-13(11)16(23)26-2/h3-7,17H,8H2,1-2H3 |
| Standard InChI Key | VYOMVEZGRRBPJA-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNS(=O)(=O)C4=C(SC=C4)C(=O)OC |
Introduction
Molecular Formula and Weight
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Molecular Formula: CHNOS
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Molecular Weight: Approximately 457.43 g/mol
Synthesis Pathway
The synthesis of this compound likely involves:
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Formation of the oxadiazole ring: Typically achieved through cyclization reactions involving hydrazides and nitriles.
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Construction of the triazolopyridine system: This can be synthesized by cyclization of pyridine derivatives with azide precursors.
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Introduction of the sulfamoyl group: Sulfamoylation reactions are carried out using sulfonyl chlorides or related reagents.
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Esterification of the thiophene ring: The carboxylic acid group on thiophene is esterified using methanol in the presence of an acid catalyst.
These steps are performed under controlled conditions to ensure regioselectivity and yield optimization.
Medicinal Chemistry
Compounds containing oxadiazole and triazole moieties are known for their diverse pharmacological properties:
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Antibacterial and Antifungal Activity: The heterocyclic rings can interact with microbial enzymes, disrupting their function.
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Anti-inflammatory Activity: Sulfamoyl derivatives have been reported to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer Potential: The conjugated systems in this compound may allow it to intercalate with DNA or inhibit kinases.
Molecular Docking Studies
Computational studies could predict its binding affinity to target proteins such as enzymes or receptors involved in disease pathways.
Biological Evaluation
Studies on similar compounds have shown:
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High binding affinity to enzymes like LOX and COX.
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Potential as inhibitors for bacterial growth (Gram-positive and Gram-negative).
Spectroscopic Characterization
Characterization techniques include:
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NMR Spectroscopy: To confirm proton and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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X-ray Crystallography: For detailed structural elucidation.
Limitations
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Limited water solubility may restrict bioavailability.
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Complex synthesis routes could hinder large-scale production.
Future Directions
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Optimization of synthesis for higher yields and purity.
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In vivo studies to evaluate pharmacokinetics and toxicity.
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Structural modifications to enhance solubility and target specificity.
This compound represents a promising scaffold for drug development due to its unique combination of heterocyclic systems and functional groups that enable diverse biological interactions. Further research is needed to fully explore its potential applications in pharmaceuticals or other industries.
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